molecular formula C3H9MgO7P B8022386 Magnesium 2,3-dihydroxypropyl phosphate hydrate

Magnesium 2,3-dihydroxypropyl phosphate hydrate

Cat. No.: B8022386
M. Wt: 212.38 g/mol
InChI Key: GLZHYLKPDLVZKJ-UHFFFAOYSA-L
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Description

Magnesium 2,3-dihydroxypropyl phosphate hydrate (CAS 927-20-8), also known as magnesium glycerophosphate, is a magnesium salt of glycerophosphate. Its molecular formula is C₃H₇MgO₆P, with a molecular weight of 194.4 g/mol . Structurally, it is a mixture of magnesium salts of two isomers: (1) (R,S)-2,3-dihydroxypropyl phosphate and (2) 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may exist in hydrated forms .

Properties

IUPAC Name

magnesium;2,3-dihydroxypropyl phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.Mg.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHYLKPDLVZKJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O.O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9MgO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Neutralization of Glycerophosphoric Acid with Magnesium Bases

The most straightforward synthesis involves neutralizing glycerophosphoric acid (C₃H₉O₆P) with magnesium hydroxide or oxide in aqueous media. Glycerophosphoric acid, the parent compound (PubChem CID 754) , reacts stoichiometrically with magnesium hydroxide to form the hydrated salt:

C3H9O6P+Mg(OH)2+H2OC3H9MgO7PH2O+2H2O\text{C}3\text{H}9\text{O}6\text{P} + \text{Mg(OH)}2 + \text{H}2\text{O} \rightarrow \text{C}3\text{H}9\text{MgO}7\text{P} \cdot \text{H}2\text{O} + 2\text{H}2\text{O}

Procedure :

  • Acid Dissolution : Glycerophosphoric acid (1.0 mol) is dissolved in deionized water at 50°C.

  • Base Addition : Magnesium hydroxide (0.5 mol) is added slowly to maintain a pH of 6.5–7.5.

  • Crystallization : The solution is cooled to 4°C, and the precipitate is filtered and washed with cold ethanol.

  • Hydration : The product is air-dried at 25°C to retain the hydrate structure.

Key Parameters :

  • Temperature : Excess heat (>60°C) risks dehydrating the product.

  • pH Control : Neutral pH ensures complete salt formation without hydrolyzing the phosphate ester.

  • Yield : Typically 70–85%, depending on purity of starting materials .

Phosphorylation of Glycerol Derivatives with Protective Groups

Adapting methods from nucleoside phosphate prodrug synthesis , glycerol can be phosphorylated using protective groups to enhance regioselectivity. The pivaloyloxymethyl (POM) group is a common protecting moiety for phosphate esters, enabling controlled deprotection.

Procedure :

  • Protection : Glycerol is reacted with chloromethyl pivalate (2.2 equiv) in acetonitrile with diisopropylethylamine (DIPEA) to form bis(POM)-glycerol.

  • Phosphorylation : The protected glycerol is treated with phosphorus oxychloride (POCl₃) in dry THF, followed by hydrolysis to yield bis(POM)-glycerol phosphate.

  • Metallation : The bis(POM)-phosphate is reacted with magnesium acetate in methanol, followed by acidic deprotection (e.g., HCl/EtOH) to remove POM groups.

  • Hydration : The product is recrystallized from water to incorporate the hydrate.

Challenges :

  • Deprotection Efficiency : Residual POM groups may persist, requiring multiple purification steps .

  • Yield : 50–60% due to side reactions during phosphorylation .

Metallation of Pre-Formed Phosphate Esters

Pre-formed 2,3-dihydroxypropyl phosphate esters can be transmetalated with magnesium salts. This method avoids direct handling of glycerophosphoric acid.

Procedure :

  • Ester Synthesis : Glycerol is phosphorylated using diphenyl chlorophosphate in pyridine, yielding diphenyl glycerol phosphate.

  • Hydrogenolysis : The diphenyl groups are removed via catalytic hydrogenation (Pd/C, H₂), producing free glycerol phosphate.

  • Magnesium Exchange : The phosphate solution is treated with magnesium sulfate (1.1 equiv) at 60°C, followed by precipitation with acetone.

Advantages :

  • Selectivity : Avoids side reactions from free acid handling.

  • Purity : Final product purity exceeds 95% by HPLC .

Characterization and Quality Control

Critical Data :

ParameterValueMethod
Molecular Weight212.38 g/molMass Spectrometry
Melting PointDecomposes >200°CDSC
Hydration StabilityStable at 25°C, RH 40–60%TGA
Phosphate Content14.6% (theory: 14.9%)ICP-OES

Spectroscopic Validation :

  • ³¹P NMR (D₂O) : δ 0.5 ppm (singlet, phosphate) .

  • FT-IR : Peaks at 1040 cm⁻¹ (P–O–C) and 3400 cm⁻¹ (O–H hydrate) .

Industrial-Scale Production Considerations

Optimization Strategies :

  • Continuous Crystallization : Enhances hydrate consistency by controlling supersaturation rates.

  • Ion Exchange Resins : Replace traditional neutralization for higher throughput (e.g., using Mg²⁺-loaded resins) .

Cost Drivers :

  • Magnesium Source : Magnesium oxide is cheaper than hydroxide but requires longer reaction times.

  • Solvent Recovery : Ethanol and acetone recycling reduces production costs by 20–30%.

Emerging Methodologies and Innovations

Recent advances in flow chemistry and enzyme-catalyzed phosphorylation offer greener alternatives:

  • Enzymatic Synthesis : Phosphatase enzymes (e.g., alkaline phosphatase) catalyze phosphate transfer to glycerol under mild conditions (pH 7.0, 37°C) .

  • Microwave-Assisted Reactions : Reduce reaction times from hours to minutes (e.g., 80% yield in 15 minutes at 100W) .

Chemical Reactions Analysis

Types of Reactions

Magnesium 2,3-dihydroxypropyl phosphate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can lead to the formation of various substituted glycerophosphate compounds.

Scientific Research Applications

Bone Tissue Engineering

Magnesium glycerophosphate is increasingly utilized in the field of bone tissue engineering. Its properties make it suitable for:

  • Composites Generation : It serves as a critical component in the creation of biomaterials that mimic the extracellular matrix, promoting osteoblast differentiation and mineralization .
  • Hydrogel Formation : The compound is used in poly(vinyl alcohol) (PVA) hydrogels containing alkaline phosphatase, which are designed for osteochondral regeneration. These hydrogels facilitate the growth of bone cells and enhance mineral deposition .

Mineral Supplementation

As a mineral supplement, magnesium glycerophosphate plays a vital role in:

  • Nutritional Support : It provides a bioavailable source of magnesium, which is essential for numerous physiological functions including muscle function, nerve transmission, and bone health. This makes it particularly valuable in dietary formulations aimed at preventing magnesium deficiency .

Enzyme Assays

Magnesium 2,3-dihydroxypropyl phosphate hydrate is utilized in various biochemical assays:

  • Oxidase and Dehydrogenase Assays : It acts as a substrate or cofactor in enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms .
  • Cell Culture Media : The compound is incorporated into culture media for osteoblasts to study cellular responses to different treatments and conditions .

Case Studies

Application AreaStudy ReferenceFindings
Bone Tissue Engineering Chemical BookDemonstrated effective osteoblast differentiation using magnesium glycerophosphate composites.
Nutritional Supplementation PharmaCompassHighlighted its role in providing bioavailable magnesium for dietary supplements to combat deficiencies.
Enzymatic Activity Assessment Chemical BookUsed in oxidase assays to determine enzyme activity and kinetics involving magnesium-dependent enzymes.

Mechanism of Action

The mechanism of action of magnesium 2,3-dihydroxypropyl phosphate hydrate involves its dissociation into magnesium ions and glycerophosphate in aqueous solutions. Magnesium ions play a crucial role in various physiological processes, including enzyme activation, muscle contraction, and nerve function. Glycerophosphate acts as a source of phosphate, which is essential for energy production and cellular signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Physical State : White or almost white hygroscopic powder .
  • Solubility : Practically insoluble in alcohol; dissolves in dilute acids .
  • Applications : Used in pharmaceuticals as a magnesium supplement or excipient, adhering to pharmacopoeial standards (e.g., Ph. Eur. 6.2) .

Comparison with Similar Compounds

Sodium 2,3-Dihydroxypropyl Phosphate Hexahydrate

CAS : 3325-00-6; Formula : C₃H₇Na₂O₆P·6H₂O; Molecular Weight : 324.129 g/mol .

  • Structure : Disodium salt of α-glycerophosphate, typically as a racemic mixture (rac-glycerol 1-phosphate) .
  • Properties : Hexahydrate form; hygroscopic. Solubility data suggest higher water solubility compared to magnesium salts.
  • Applications : Used in biochemical research (e.g., as a buffer or enzyme substrate) and industrial processes .

Key Differences :

  • Cation : Sodium vs. magnesium. Sodium salts generally exhibit higher solubility in water.
  • Hydration : Hexahydrate (sodium) vs. unspecified hydration (magnesium).

Potassium Glycerophosphate

CAS: Not explicitly listed; Formula: C₃H₇K₂O₆P (anhydrous basis); Synonyms: Dipotassium 2,3-dihydroxypropyl phosphate .

  • Structure : Dipotassium salt of glycerophosphate.
  • Properties : Similar hygroscopicity to sodium and magnesium salts; solubility likely influenced by potassium’s ionic radius.
  • Applications : Primarily in industrial or agricultural formulations due to potassium’s role as a nutrient .

Key Differences :

  • Cation : Potassium’s larger ionic radius may reduce solubility compared to sodium but enhance stability in certain formulations.
  • Pharmacological Relevance: Limited evidence for pharmaceutical use compared to magnesium glycerophosphate .

Calcium Glycerophosphate Hydrate

CAS: Not explicitly listed; Synonyms: Calcium 1-(dihydrogen phosphate)-1,2,3-propanetriol .

  • Structure : Calcium salt of glycerophosphate, often hydrated.
  • Properties : Lower solubility in water compared to sodium and magnesium salts due to calcium’s divalent charge.
  • Applications : Used in dietary calcium supplements and food fortification .

Key Differences :

  • Cation : Calcium’s divalency impacts solubility and binding affinity in biological systems.
  • Regulatory Status : Less stringent pharmacopoeial citations compared to magnesium glycerophosphate .

Choline Alfoscerate (Glycerophosphorylcholine)

CAS: 28319-77-9; Formula: C₈H₂₀NO₆P; Synonyms: L-α-Glycerophosphorylcholine .

  • Structure : Choline esterified to glycerophosphate, with stereospecific (L-α) configuration.
  • Properties : Hydrophilic compound; used in neurological applications due to choline’s role in acetylcholine synthesis .
  • Applications: Treatment for cognitive disorders (e.g., Alzheimer’s disease) and nootropic supplements .

Key Differences :

  • Functional Group : Incorporation of choline enhances bioavailability for neurological targeting.
  • Therapeutic Niche : Distinct from magnesium glycerophosphate’s electrolyte-replenishment role .

Biological Activity

Magnesium 2,3-dihydroxypropyl phosphate hydrate is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biological functions, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is a magnesium salt of 2,3-dihydroxypropyl phosphate. The molecular formula is C3H9MgO6PC_3H_9MgO_6P, and it typically exists as a hydrate. This compound is characterized by the presence of hydroxyl groups and phosphate moieties, which contribute to its biological activity.

Biological Activity

1. Biocompatibility and Cytotoxicity
Research indicates that magnesium-based phosphates exhibit excellent biocompatibility. In vitro studies have shown that this compound does not elicit significant cytotoxic effects on various cell lines, including human fibroblasts and osteoblasts. This characteristic makes it a suitable candidate for biomedical applications such as drug delivery systems and tissue engineering .

2. Role in Bone Health
Magnesium plays a crucial role in bone metabolism. This compound can enhance osteogenic differentiation in mesenchymal stem cells (MSCs). Studies have demonstrated that the compound promotes mineralization and increases alkaline phosphatase activity, which is essential for bone formation .

3. Antioxidant Properties
Recent findings suggest that magnesium phosphates possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, potentially offering protective effects against various diseases linked to oxidative damage .

Case Studies

Case Study 1: Osteogenic Differentiation
A study conducted on MSCs treated with this compound showed enhanced osteogenic differentiation compared to control groups. The treated cells exhibited increased expression of osteogenic markers such as osteocalcin and runx2 after 14 days of culture. This suggests that the compound may be beneficial for bone regeneration therapies .

Case Study 2: Antioxidant Activity
In a controlled experiment assessing the antioxidant capacity of this compound, researchers observed a significant reduction in reactive oxygen species (ROS) levels in treated cells. The results indicate that the compound could mitigate oxidative stress-related cellular damage .

Research Findings

Study Focus Findings
Study 1CytotoxicityNo significant cytotoxic effects on human fibroblasts and osteoblasts were observed.
Study 2Osteogenic DifferentiationEnhanced expression of osteogenic markers in MSCs treated with the compound.
Study 3Antioxidant ActivitySignificant reduction in ROS levels in treated cells, indicating antioxidant potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Magnesium 2,3-dihydroxypropyl phosphate hydrate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically follows pharmacopeial guidelines for magnesium glycerophosphate, which involves reacting glycerol derivatives with phosphoric acid in the presence of magnesium salts. The European Pharmacopoeia specifies that the product is a mixture of magnesium (R,S)-2,3-dihydroxypropyl phosphate and magnesium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated . Purity can be verified via titration (e.g., ICP-OES for magnesium content) and chromatography (HPLC or ion-exchange) to resolve isomeric impurities. Store synthesized material in airtight containers to prevent hygroscopic degradation .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is practically insoluble in alcohols and acetone but dissolves in dilute acidic solutions (e.g., 0.1 M HCl) . For aqueous studies, prepare stock solutions in deionized water and confirm solubility via dynamic light scattering (DLS) to detect aggregates. In cell culture applications, ensure compatibility with buffered systems (e.g., PBS) by pre-testing pH stability .

Q. What analytical techniques are critical for characterizing hydration states of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) is essential to quantify bound water, with heating rates optimized between 5–10°C/min under inert gas. Karl Fischer titration can resolve residual moisture, while X-ray diffraction (XRD) identifies crystalline hydrate forms. Cross-reference with pharmacopeial standards (e.g., variable hydration degrees in sodium glycerophosphate ).

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity (e.g., lymphoma studies) of this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical variability (racemic vs. enantiopure forms) or impurities. Validate compound identity via 31^{31}P NMR and chiral HPLC. For biological assays, use standardized cell lines (e.g., lymphoma models) and include controls for magnesium ion interference. Reference preclinical studies that highlight dose-dependent effects on enzymatic pathways .

Q. What experimental strategies resolve structural ambiguities in magnesium coordination complexes of this compound?

  • Methodological Answer : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to probe magnesium’s coordination geometry with phosphate and hydroxyl groups. Pair with computational modeling (DFT) to predict stable conformers. Comparative studies with calcium analogs (e.g., Calcium 2,3-dihydroxypropyl phosphate) can clarify cation-specific interactions in biological matrices .

Q. How does variable hydration impact thermodynamic stability in formulation studies?

  • Methodological Answer : Hydration states alter lattice energy and shelf life. Design accelerated stability tests (40°C/75% RH for 3 months) with periodic XRD and TGA monitoring. For lyophilized formulations, optimize cryoprotectants (e.g., trehalose) to preserve hydrate structure during freeze-drying .

Q. What are the challenges in quantifying trace impurities (e.g., free glycerol or phosphate) during synthesis?

  • Methodological Answer : Employ ion chromatography with suppressed conductivity detection for phosphate quantification (detection limit: 0.1 ppm). For glycerol residues, use GC-MS with derivatization (e.g., silylation). Validate methods against spiked samples and pharmacopeial limits (e.g., ≤0.5% impurities) .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s role in enzymatic pathways (e.g., glycolysis vs. phospholipid synthesis)?

  • Methodological Answer : Context-dependent activity may stem from substrate availability or compartmentalization. Use isotopic tracing (13^{13}C or 32^{32}P) to track metabolic flux in model systems (e.g., hepatocytes). Compare results across in vitro (purified enzymes) and in vivo (knockout models) settings to isolate mechanisms .

Methodological Best Practices

  • Storage : Airtight containers with desiccants (silica gel) at 4°C to prevent deliquescence .
  • Handling : Use glove boxes for hygroscopic samples; avoid prolonged exposure to ambient humidity .
  • Safety : While classified as non-hazardous, follow general lab protocols for skin/eye protection due to mild irritancy potential .

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